4-(1H-indol-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an indole and a thiazole ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The thiazole ring, on the other hand, is a core structure in many bioactive molecules, including antibiotics and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-component reactions. One common method is the condensation of indole-3-carbaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-indol-3-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological targets through hydrogen bonding and π-π interactions, while the thiazole ring can interact with metal ions and other active sites in enzymes . These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole ring but lacks the thiazole moiety.
Thiazole-2-amine: Contains the thiazole ring but lacks the indole structure.
4-(1H-indol-3-yl)-1,3-thiazole: Similar structure but without the amine group.
Uniqueness
4-(1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the combination of both indole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-(1H-indol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACIGHHWMWRYSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355536 |
Source
|
Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22258-56-6 |
Source
|
Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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